![molecular formula C14H15NO4 B2816435 [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid CAS No. 332849-47-5](/img/structure/B2816435.png)
[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
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Overview
Description
3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (MBDPA) is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives. It has a wide range of applications in the field of scientific research and has been extensively studied for its biochemical and physiological effects. MBDPA has been used as a tool to study the structure and function of proteins, as well as to analyze the effects of drugs on the body.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
For instance, indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Action Environment
The action environment of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is relevant to the compound , is known to be influenced by the reaction conditions, including the choice of solvent, the temperature, and the presence of a catalyst .
properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-2-4-10(5-3-9)6-11-7-12(16)15(14(11)19)8-13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBMRARXZDVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid |
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